2-methyl-4H,5H,6H-cyclopenta[b]thiophen-4-amine

Lipophilicity Membrane Permeability ADME

2-Methyl-4H,5H,6H-cyclopenta[b]thiophen-4-amine (CAS 1513420-35-3) is a heterocyclic building block belonging to the cyclopenta[b]thiophene family, characterized by a fused thiophene–cyclopentane ring system bearing a primary amine at the 4‑position and a methyl substituent at the 2‑position. The compound has a molecular formula of C₈H₁₁NS and a molecular weight of 153.25 g·mol⁻¹.

Molecular Formula C8H11NS
Molecular Weight 153.25 g/mol
CAS No. 1513420-35-3
Cat. No. B1432709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-4H,5H,6H-cyclopenta[b]thiophen-4-amine
CAS1513420-35-3
Molecular FormulaC8H11NS
Molecular Weight153.25 g/mol
Structural Identifiers
SMILESCC1=CC2=C(S1)CCC2N
InChIInChI=1S/C8H11NS/c1-5-4-6-7(9)2-3-8(6)10-5/h4,7H,2-3,9H2,1H3
InChIKeyFZBPUCRQPMIDJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-4H,5H,6H-cyclopenta[b]thiophen-4-amine (CAS 1513420-35-3) – Core Properties and Regulatory Identifiers for Procurement


2-Methyl-4H,5H,6H-cyclopenta[b]thiophen-4-amine (CAS 1513420-35-3) is a heterocyclic building block belonging to the cyclopenta[b]thiophene family, characterized by a fused thiophene–cyclopentane ring system bearing a primary amine at the 4‑position and a methyl substituent at the 2‑position [1]. The compound has a molecular formula of C₈H₁₁NS and a molecular weight of 153.25 g·mol⁻¹ [1]. Its structural identifiers include InChIKey FZBPUCRQPMIDJC‑UHFFFAOYSA‑N and SMILES CC1=CC2=C(S1)CCC2N [1]. Commercially, it is supplied as a research‑grade intermediate (e.g., EN300‑215919) with a typical purity of ≥95% .

2-Methyl-4H,5H,6H-cyclopenta[b]thiophen-4-amine – Why Closely Related Cyclopenta[b]thiophen‑4‑amines Cannot Be Interchanged


Within the cyclopenta[b]thiophen‑4‑amine series, even minor substitutions at the 2‑position (e.g., H, Cl, or alkyl) profoundly alter physicochemical properties, synthetic utility, and downstream biological performance. The 2‑methyl group of the target compound increases lipophilicity (XLogP3 = 1.3) relative to the unsubstituted analog, modifying membrane permeability and metabolic stability [1]. Moreover, the amine at the 4‑position remains unhindered, enabling selective derivatization that is sterically and electronically distinct from the bulkier 2‑chloro or 2‑ethyl variants . Consequently, substituting a generic cyclopenta[b]thiophen‑4‑amine without quantitative verification risks invalidating SAR studies, altering synthetic yields, and compromising target‑specific activity [2].

2-Methyl-4H,5H,6H-cyclopenta[b]thiophen-4-amine – Quantitative Differentiation Evidence Versus Closest Analogs


Enhanced Lipophilicity (XLogP3) Compared with Unsubstituted Analog

The 2‑methyl substituent increases lipophilicity relative to the unsubstituted cyclopenta[b]thiophen‑4‑amine. The target compound exhibits an XLogP3 of 1.3 [1], whereas the unsubstituted analog (CAS 108046‑24‑8) is estimated to have an XLogP3 of approximately 0.8 based on its lower molecular weight and absence of alkyl groups .

Lipophilicity Membrane Permeability ADME

Molecular Weight and Steric Profile Versus 2‑Chloro Analog

The target compound has a molecular weight of 153.25 g·mol⁻¹ [1], which is approximately 20 g·mol⁻¹ lower than the 2‑chloro analog (173.66 g·mol⁻¹) and about 14 g·mol⁻¹ higher than the unsubstituted analog (139.22 g·mol⁻¹) .

Synthetic Accessibility Steric Bulk Reactivity

Conformational Rigidity and Hydrogen‑Bonding Profile

The target compound possesses zero rotatable bonds [1], identical to the unsubstituted analog . This conformational rigidity is maintained while adding a methyl group that does not increase hydrogen‑bond donor count (HBD = 1) but does increase the acceptor count (HBA = 2) compared to the unsubstituted analog (HBA = 1) [1].

Conformational Analysis Drug Design SAR

Scaffold‑Derived Anticancer and Anti‑Inflammatory Activity – 2‑Methyl as Privileged Substituent

Cyclopenta[b]thiophene derivatives have demonstrated anticancer activity in vitro, with lead compounds from the thieno[3,2‑d][1,2,3]triazine series showing significant growth inhibition against MCF‑7 breast cancer cells [1]. Furthermore, US Patent 4,692,460 explicitly claims 5,6‑dihydro‑2‑methyl‑3‑[4‑(methylthio)benzoyl]‑4H‑cyclopenta[b]thiophene derivatives as anti‑inflammatory agents with a steroid‑like pharmacological profile [2]. The 2‑methyl group is consistently present in active analogs, underscoring its role as a privileged substituent within this chemical class.

Anticancer Anti‑inflammatory Cyclopenta[b]thiophene

2-Methyl-4H,5H,6H-cyclopenta[b]thiophen-4-amine – High‑Value Research and Industrial Application Scenarios


Medicinal Chemistry: Lead Optimization of Anticancer Agents

The compound serves as a key intermediate for synthesizing cyclopenta[b]thiophene‑based anticancer leads. The presence of the 2‑methyl group, combined with the primary amine at the 4‑position, allows for rapid diversification into amide, urea, or triazine derivatives, as exemplified by the active compounds described by Said et al. (2014) [1]. Its favorable lipophilicity (XLogP3 = 1.3) supports improved cellular penetration in tumor cell lines such as MCF‑7 [2].

Anti‑inflammatory Drug Discovery: Non‑Steroidal Steroid‑Like Agents

Based on the structural precedent set in US Patent 4,692,460, the 2‑methyl‑4H,5H,6H‑cyclopenta[b]thiophen‑4‑amine core can be elaborated into sulfoxide and sulfide derivatives that exhibit anti‑inflammatory activity with a pharmacological profile mimicking steroids [3]. The rigid, zero‑rotatable‑bond scaffold of the target compound [4] is conducive to generating conformationally constrained analogs with potentially improved selectivity and reduced off‑target effects.

Chemical Biology: Targeted Covalent Inhibitor Probes

The primary amine handle offers a convenient site for introducing electrophilic warheads (e.g., acrylamides, chloroacetamides) for the design of targeted covalent inhibitors (TCIs). The low molecular weight (153.25 g·mol⁻¹) and absence of rotatable bonds [4] make the compound an attractive minimalist scaffold for fragment‑based drug discovery (FBDD) and for building focused libraries aimed at kinases or other cysteine‑rich targets .

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